molecular formula C14H12O3 B1312766 3-Benzyloxy-2-hydroxy benzaldehyde CAS No. 86734-59-0

3-Benzyloxy-2-hydroxy benzaldehyde

Cat. No. B1312766
Key on ui cas rn: 86734-59-0
M. Wt: 228.24 g/mol
InChI Key: IDQPYNNNKOORPJ-UHFFFAOYSA-N
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Patent
US06867200B1

Procedure details

Scheme V depicts a method of preparing aldehyde 13. For example, an aldehyde of formula 11 wherein R3, R4 and R5 are hydrogen, i.e., 2,3-dihydroxybenzaldehyde (0.6 g, 4.3 mmol) was added to dimethyl sulfonamide (DMSO) (10 ml) containing sodium hydride (0.25 g, 10.4 mmol). After one hour a solution of benzyl bromide (0.52 ml, 4.3 mmol) in DMSO (5 ml) is added. Stirring the mixture is continued for 24 h, after which time the mixture is poured into water and extracted with chloroform (2×). The aqueous solution then was acidified with 6N hydrochloric acid to adjust the pH from 2 to about 4 and extracted with chloroform (3×). The latter organic layers were washed with 1N hydrochloric acid and filtered over silica gel to give 3-benzyloxy-2-hydroxy benzaldehyde.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.6 g
Type
reactant
Reaction Step Six
Quantity
0.25 g
Type
reactant
Reaction Step Seven
Quantity
0.52 mL
Type
reactant
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].[OH:3][C:4]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].[H-].[Na+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)S(=O)=O.O>[CH2:15]([O:12][C:11]1[C:4]([OH:3])=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
formula 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0.6 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Step Seven
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Na+]
Step Eight
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CN(S(=O)=O)C
Step Nine
Name
Quantity
10 mL
Type
solvent
Smiles
CN(S(=O)=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×)
WASH
Type
WASH
Details
The latter organic layers were washed with 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
filtered over silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=O)C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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